5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline
Description
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a tricyclic heterocyclic compound synthesized via the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones . The structure features a fused imidazoline-quinazoline system with a reactive 5-methylidene group, enabling diverse chemical transformations such as 1,3-dipolar cycloadditions, Michael additions, and electrophilic alkenylation . X-ray crystallography and NMR data confirm its enamine-like reactivity, where the Cβ carbon and N1 nitrogen serve as key sites for functionalization .
Properties
CAS No. |
823795-40-0 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methylidene-3,10-dihydro-2H-imidazo[2,1-b]quinazoline |
InChI |
InChI=1S/C11H11N3/c1-8-9-4-2-3-5-10(9)13-11-12-6-7-14(8)11/h2-5H,1,6-7H2,(H,12,13) |
InChI Key |
KKYZVSXOESTFCI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2NC3=NCCN13 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : Equimolar amounts of 2-chloro-4,5-dihydroimidazole and 2-aminoacetophenone derivatives.
-
Solvent : Dichloromethane or toluene.
-
Temperature : Ambient (20–25°C) or reflux, depending on the substituents.
-
Key Intermediate : A cyclic hemiaminal (E ) forms initially, which dehydrates to yield the enamine moiety. Subsequent intramolecular cyclization produces the tricyclic 5-methylene-imidazoquinazoline core.
Example :
Reaction of 2-chloro-4,5-dihydroimidazole (1 ) with 2-amino-4-methylacetophenone in dichloromethane at room temperature for 24 hours yielded 5-methylene-6-methyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (2a) in 78% yield.
Stoichiometric Variations
Adjusting the molar ratio of reactants can lead to divergent products. For instance, using a 1:0.5 ratio of 1 to 2-aminoacetophenone resulted in a mixture of 2a and 1-(4,5-dihydroimidazol-2-yl)-5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (3) , separable via fractional crystallization.
Advanced Cycloaddition and Spirocyclic Derivatives
The enamine moiety in 5-methylene-imidazoquinazolines participates in 1,3-dipolar cycloadditions, broadening structural diversity.
Nitrone Cycloaddition
-
Reactants : N-(Benzylidene)aniline N-oxides (5–9 ).
-
Conditions : Reflux in THF for 6–12 hours.
-
Products : Spiroisoxazolidines (10–14 ) with >85% regioselectivity.
Mechanistic Insight :
The reaction proceeds via a concerted [3+2] mechanism, with the enamine’s Cβ acting as the dipolarophile. DFT calculations confirm orbital-controlled reactivity, where the HOMO of the enamine aligns with the LUMO of the nitrone.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis of 3 and 18 confirmed the planar geometry of the tricyclic core and the exocyclic methylidene group’s conjugation with the aromatic system.
Comparative Yield Data
Challenges and Optimization
-
Regioselectivity : Competing N1 vs. Cβ reactivity in electrophilic substitutions necessitates careful control of steric and electronic factors.
-
Purification : Fractional crystallization or column chromatography is required to isolate products from byproducts (e.g., dimeric species).
-
Scale-up : Pilot-scale reactions (>100 g) report diminished yields (50–60%) due to intermediate instability .
Chemical Reactions Analysis
Types of Reactions
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of nitrones to form spiro-isoxazolidines.
Alkylation and Acylation: The compound can be alkylated or acylated using reagents like dimethyl acetylene-dicarboxylate, acetyl chloride, benzoyl chloride, and mesyl chloride.
Common Reagents and Conditions
Dimethyl Acetylene-Dicarboxylate (DMAD): Used for cycloaddition reactions.
Acetyl Chloride, Benzoyl Chloride, Mesyl Chloride: Used for acylation reactions.
Major Products Formed
Spiro-Isoxazolidines: Formed from 1,3-dipolar cycloaddition reactions.
1-Substituted Derivatives: Formed from alkylation and acylation reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential antihypertensive agent due to its ability to lower blood pressure in experimental animals.
Mechanism of Action
The mechanism of action of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors . These interactions can lead to vasodilation and a subsequent decrease in blood pressure. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Receptor Binding and Selectivity
- Imidazoline Receptor Affinity: The 5-methylidene derivative 6a (Ki = 5.2 nM for I2 receptors) shows 28-fold higher affinity than its non-methylidene counterpart 3 (Ki = 149 nM for α2-adrenergic receptors) .
- α-Adrenergic Activity : Compound B (lacking methylidene) exhibits antihypertensive effects via α-adrenergic pathways, but with lower specificity compared to methylidene-containing derivatives .
Therapeutic Potential
- Cardiovascular Applications : The title compound’s dual α-adrenergic/imidazoline activity suggests utility in hypertension, contrasting with alkoxymethyl derivatives (e.g., 6-methoxymethyl ) that target platelet aggregation .
Biological Activity
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This compound belongs to the imidazoquinazoline family, which is known for diverse pharmacological properties including antihypertensive and vasocontractile activities. The compound's unique structure allows for various chemical modifications and interactions with biological targets, making it a valuable candidate for further research and development.
| Property | Value |
|---|---|
| CAS No. | 823795-40-0 |
| Molecular Formula | C11H11N3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 5-methylidene-3,10-dihydro-2H-imidazo[2,1-b]quinazoline |
| InChI Key | KKYZVSXOESTFCI-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 2-chloro-4,5-dihydroimidazole with corresponding 2-aminoacetophenones in dichloromethane at ambient temperature. This reaction pathway leads to the formation of various derivatives which can undergo further reactions such as:
- 1,3-Dipolar Cycloaddition: This reaction forms spiro-isoxazolidines.
- Alkylation and Acylation: Utilizing reagents like acetyl chloride and benzoyl chloride.
The biological activity of this compound primarily revolves around its interaction with α-adrenergic and imidazoline receptors. These interactions are crucial for regulating blood pressure and may offer therapeutic benefits in hypertensive conditions. Experimental studies have demonstrated that this compound can lower blood pressure in animal models.
Pharmacological Effects
Research indicates that derivatives of this compound exhibit various pharmacological effects:
- Antihypertensive Activity: The compound has shown potential in lowering blood pressure through its action on adrenergic receptors.
- Vasocontractile Activity: Certain derivatives have demonstrated vasocontractile effects in isolated aortic rings from rabbits.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Blood Pressure Regulation:
- A study conducted on animal models revealed that specific derivatives of this compound significantly reduced systolic blood pressure when administered in controlled doses.
-
Receptor Interaction Analysis:
- Research focusing on receptor binding affinities indicated that these compounds effectively engage with α-adrenergic receptors, which are pivotal in cardiovascular regulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Mechanism of Action | Unique Attributes |
|---|---|---|
| Clonidine | α-Adrenergic agonist | Well-established antihypertensive agent |
| Moxonidine | Imidazoline receptor agonist | Selective for imidazoline receptors |
| 2,3-Dihydroimidazo[1,2-a]benzimidazole | Blood pressure-lowering effects | Different structural framework |
Q & A
Q. What are the common synthetic routes for preparing 5-methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline derivatives?
The synthesis typically involves reacting 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenones under reflux conditions. This yields intermediates with an enamine moiety, which can undergo further functionalization via 1,3-dipolar cycloadditions with nitrones or alkylation/acylation reactions . Purification often employs column chromatography, and structural validation uses elemental analysis, IR, -NMR, and -NMR spectroscopy. For example, X-ray crystallography confirmed the spirocyclic structure of derivatives like 10–14 .
Q. How is the molecular structure of these compounds characterized?
Structural elucidation combines X-ray crystallography for absolute configuration determination and multinuclear NMR spectroscopy to resolve regiochemical ambiguities. For instance, -NMR chemical shifts between δ 6.5–7.5 ppm confirm aromatic protons, while -NMR signals near δ 160–170 ppm indicate carbonyl groups. IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1700 cm) .
Q. What preliminary biological activities have been reported for this scaffold?
Early studies highlight binding affinities to α-adrenergic (K = 149 nM) and I-imidazoline receptors (K = 5.2 nM), suggesting potential in cardiovascular and CNS disorders. In vivo antihypertensive activity was observed in rat models, likely mediated by receptor modulation .
Advanced Research Questions
Q. How can structural modifications optimize phosphodiesterase (PDE) inhibition?
Targeting the type IV PDE isoform , researchers hybridized the core scaffold with pyridine/imidazole motifs. However, analogues lacking the N-cyclohexyl-N-methylbutyramidyl-4-oxy side chain (as in lixazinone) showed reduced potency, underscoring the importance of lipophilic side chains for accessing secondary binding pockets. Molecular docking studies suggest these side chains mimic cAMP’s adenine moiety, enhancing affinity .
Q. What methodologies enable the synthesis of spirocyclic derivatives?
1,3-Dipolar cycloadditions between enamine-containing intermediates (e.g., compound 2 ) and nitrones generate spiro-isoxazolidines (e.g., 10–14 ). These reactions proceed with moderate diastereoselectivity, influenced by nitrone electronics. Stereochemical outcomes are validated via NOESY NMR and X-ray diffraction .
Q. How do receptor binding affinities vary with substituent modifications?
Substituents at the C5-methylene position critically impact selectivity. For example, 6a (5-methylidene derivative) showed 30-fold higher affinity for I-imidazoline over α-adrenergic receptors. Radioligand displacement assays using -idazoxan (I) and -clonidine (α) are standard for quantifying K values .
Q. What kinetic patterns define enzyme inhibition by these compounds?
Competitive inhibition is observed for PDE III/IV inhibitors like R 80122 , which bind to the catalytic site. In contrast, non-competitive inhibition may occur in derivatives lacking the adenine-mimicking side chain. Lineweaver-Burk plots and IC comparisons against cAMP/cGMP substrates are used to delineate mechanisms .
Q. How do stereochemical factors influence reactivity in cycloaddition reactions?
Regioselectivity in 1,3-dipolar cycloadditions is governed by frontier molecular orbital (FMO) interactions. For nitrones with electron-withdrawing groups, the exo transition state is favored, leading to specific diastereomers. Computational studies (e.g., DFT) can predict transition-state geometries .
Q. What novel synthetic routes improve access to imidazoquinazolinediones?
A consecutive aza-Wittig/heterocumulene-mediated annulation using iminophosphoranes and isocyanates efficiently constructs the imidazo[2,1-b]quinazoline-2,5-dione core. This method avoids harsh conditions and offers yields >70% for derivatives with aryl/alkyl substituents .
Critical Analysis of Contradictions
- notes that pyrido/imidazole hybrids failed to match the potency of lixazinone, contradicting initial hypotheses about cAMP mimicry. This suggests that lipophilic side chains, not just polar groups, are critical for PDE IV inhibition .
- and highlight divergent biological outcomes based on substituent positioning, emphasizing the need for structure-activity relationship (SAR) studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
